![molecular formula C13H14O3 B1139494 6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneaceticacid CAS No. 520505-01-5](/img/structure/B1139494.png)
6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneaceticacid
Descripción general
Descripción
The compound “6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneaceticacid” is a γ-Hydroxybutyric acid antagonist. It’s also known as 3-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one .
Molecular Structure Analysis
The molecular formula of this compound is C13H14O3. The InChI code is 1S/C11H12O2/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,12H,1-4H2 .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 98-100°C . Its molecular weight is 176.22 .Aplicaciones Científicas De Investigación
Modulation of CaMKIIα in Neurological Disorders
NCS-382 has been found to have significant applications in the modulation of CaMKIIα, a brain-relevant kinase . This kinase is an emerging drug target for ischemic stroke and neurodegenerative disorders .
Improved Affinity and Brain Permeability: NCS-382 is structurally related to the proposed neuromodulator, gamma-hydroxybutyric acid, and is a brain-penetrating high nanomolar-affinity ligand selective for the CaMKIIα hub domain . Researchers have reported the first series of NCS-382 analogs displaying improved affinity and preserved brain permeability .
Development of Ph-HTBA: Specifically, researchers have developed Ph-HTBA, an analog of NCS-382, which has enhanced mid-nanomolar affinity for the CaMKIIα binding site . It also has a marked hub thermal stabilization effect along with a distinct CaMKIIα Trp403 flip upon binding .
Cellular Permeability and Low Microsomal Clearance: Moreover, Ph-HTBA has good cellular permeability and low microsomal clearance . It shows brain permeability after systemic administration to mice, signified by a high Kp, uu value (0.85) .
Potential for Pharmacological Interventions: Altogether, these findings highlight Ph-HTBA as a promising candidate for CaMKIIα-associated pharmacological interventions and future clinical development .
Safety And Hazards
Propiedades
IUPAC Name |
(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADPGHINQMWEAG-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C(/C(=C/C(=O)O)/C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid | |
CAS RN |
326809-98-7 | |
Record name | NCS-382 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326809987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NCS-382 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WW2CD9KK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: NCS-382 is a semirigid analog of GHB.
ANone: The provided research focuses primarily on the pharmacological properties of NCS-382. Data on material compatibility and stability under various conditions is not explicitly discussed.
A: NCS-382 is not reported to possess catalytic properties. The research primarily investigates its potential as a pharmacological tool for studying GHB receptors. [, ]
A: While the provided research does not detail specific computational studies on NCS-382, it acknowledges the need for further investigation into the structural requirements of GHB receptor-ligand interactions. [] Computational chemistry and modeling could be valuable tools in this pursuit.
A: Research on NCS-382 analogs has provided insights into its SAR. Studies have shown that the R-enantiomer of NCS-382 exhibits higher affinity for GHB receptors compared to the S-enantiomer, highlighting the importance of stereochemistry. [, ] Additionally, modifications to the cyclic structure of NCS-382, such as the introduction of cyclohexene and cyclopentene rings, have yielded analogs with even higher affinity for GHB receptors. [] These findings suggest that the size and conformation of the cyclic moiety are crucial for binding affinity.
ANone: Specific information about the stability of NCS-382 under various conditions and formulation strategies is not elaborated on in the provided research.
ANone: The provided research focuses on the pharmacological characterization of NCS-382, and does not address specific SHE regulations related to the compound. As a research chemical, standard laboratory safety procedures would apply.
A: While detailed PK/PD studies are not presented in the research, some findings suggest that NCS-382 can cross the blood-brain barrier and exert central effects. [, ] Its metabolic fate and elimination pathways require further investigation.
ANone: The development of resistance or cross-resistance to NCS-382 has not been reported in the provided research.
A: The research primarily focuses on the pharmacological characterization of NCS-382. While acute toxicity studies are not detailed, some studies suggest potential adverse effects. For instance, high doses of NCS-382 have been associated with motor impairment in mice. [] Further research is needed to fully characterize its toxicological profile, particularly long-term effects.
ANone: The provided research focuses primarily on the pharmacological characterization of NCS-382 as a tool to investigate GHB receptors. Information regarding drug delivery, biomarkers, analytical methods, environmental impact, and other aspects are not discussed in the context of NCS-382.
ANone: Yes, research on NCS-382 holds potential for cross-disciplinary collaborations. Furthering our understanding of its interaction with GHB receptors necessitates expertise from:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.